molecular formula C20H17NO2 B1678703 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone CAS No. 409345-76-2

1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone

Cat. No. B1678703
M. Wt: 303.4 g/mol
InChI Key: HXUSRWUBSYSWII-UHFFFAOYSA-N
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Description

The compound “1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions . For example, a one-pot three-component reaction of 2-chloroquinoline-3-carbaldehydes, 1, 3-cyclodione compounds (as cyclic active methylene), ethyl acetoacetate (as β-keto ester), and hydrazine hydrate in the presence of DABCO as a homogeneous organocatalyst has been used to yield a novel series of 4H-pyrano[2,3-b]quinolones .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as proton nuclear magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) . These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of C–O bonds under metal-free conditions . Other benefits of these reactions include a simple procedure, mild and green condition, high yield, easy purification, and excellent regioselectivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as infrared spectroscopy (IR), which provides information about the functional groups present in the molecule . The compound is often a solid at room temperature .

Scientific Research Applications

Hexaazatriphenylene Derivatives: Synthesis to Molecular Design and Device Applications

Hexaazatriphenylene (HAT) derivatives, including compounds structurally related to 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone, have been extensively studied for their applications in organic materials and nanoscience. These compounds exhibit excellent π–π stacking ability, making them suitable for use in n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage. The review by Segura et al. (2015) critically examines the synthetic strategies, design principles, and applications of HAT derivatives, highlighting their significance in advancing materials science (Segura et al., 2015).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, closely related to the queried compound, have demonstrated significant effectiveness as anticorrosive materials. These derivatives form stable chelating complexes with metallic surfaces, offering protection against corrosion. The review by Verma et al. (2020) provides a comprehensive analysis of quinoline-based compounds as corrosion inhibitors, indicating their potential in industrial applications (Verma et al., 2020).

Quinoxaline and Its Derivatives: A State of the Art Review

Quinoxaline derivatives, structurally similar to the compound of interest, have found a wide range of applications in the biomedical field due to their antimicrobial activities and potential in treating chronic and metabolic diseases. Pereira et al. (2015) provide an overview of the progress made in understanding the structure, mechanism, and industrial value of quinoxaline and its derivatives, emphasizing their significant biomedical applications (Pereira et al., 2015).

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-19(11-14-5-2-1-3-6-14)15-8-9-18-17(12-15)13-16-7-4-10-23-20(16)21-18/h1-3,5-6,8-9,12-13H,4,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUSRWUBSYSWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N=C3C=CC(=CC3=C2)C(=O)CC4=CC=CC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440505
Record name 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone

CAS RN

409345-76-2
Record name 1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Hao, V Dehlinger, AM Fivush, HCE Rudyk… - Bioorganic & medicinal …, 2013 - Elsevier
A novel series of selective negative allosteric modulators (NAMs) for metabotropic glutamate receptor 5 (mGlu5) was discovered from an isothiazole scaffold. One compound of this …
Number of citations: 19 www.sciencedirect.com
D Mabire, S Coupa, C Adelinet… - Journal of medicinal …, 2005 - ACS Publications
We describe the discovery and the structure−activity relationship of a new series of quinoline derivatives acting as selective and highly potent noncompetitive mGlu1 antagonists. We …
Number of citations: 100 pubs.acs.org
KJ Gregory, PJ Conn - Molecular Pharmacology, 2015 - ASPET
The metabotropic glutamate (mGlu) receptors are a group of eight family CG protein–coupled receptors that are expressed throughout the central nervous system (CNS) and periphery. …
Number of citations: 42 molpharm.aspetjournals.org

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